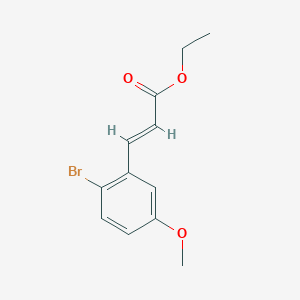![molecular formula C13H13BO3 B8061018 (5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8061018.png)
(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid
Overview
Description
(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid is a boronic acid derivative with a methoxy group attached to the biphenyl structure
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 5-methoxybiphenyl-3-yl lithium with boronic acid derivatives under specific conditions.
Grignard Reaction: Another method involves the Grignard reaction, where 5-methoxybiphenyl-3-yl magnesium bromide reacts with boronic acid esters.
Cross-Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to synthesize this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves optimizing these synthetic routes to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are commonly used to scale up production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid to its corresponding boronic ester or borane derivatives.
Substitution Reactions: Substitution reactions, such as Suzuki-Miyaura coupling, are commonly used to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts and suitable bases are typically employed in substitution reactions.
Major Products Formed:
Boronic Esters: Oxidation reactions often yield boronic esters.
Borane Derivatives: Reduction reactions can produce borane derivatives.
Coupling Products: Substitution reactions can lead to various biaryl compounds.
Scientific Research Applications
(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid has several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: It is used in the production of advanced materials and in the development of new chemical processes.
Mechanism of Action
The mechanism by which (5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid moiety can interact with enzymes and receptors, modulating their activity. The molecular targets and pathways involved depend on the specific application and biological system.
Comparison with Similar Compounds
4-Methoxyphenyl Boronic Acid: Similar structure but different position of the methoxy group.
3-Methoxyphenyl Boronic Acid: Different position of the methoxy group on the phenyl ring.
Biphenyl Boronic Acid: Similar biphenyl structure but without the methoxy group.
Uniqueness: (5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid is unique due to the specific positioning of the methoxy group, which influences its reactivity and biological activity. This positioning allows for selective interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(3-methoxy-5-phenylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-17-13-8-11(7-12(9-13)14(15)16)10-5-3-2-4-6-10/h2-9,15-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVHSYLGKIJLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-{[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxane-3,4,5-triol](/img/structure/B8060937.png)

![Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate](/img/structure/B8060948.png)







![2-Propenoic acid, 3-[5-(trifluoromethyl)-2-pyridinyl]-, (2E)-](/img/structure/B8061013.png)


![4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]benzoic acid](/img/structure/B8061036.png)
